molecular formula C11H11IN2 B1430774 2,2'-Bipyridinium, 1-methyl-, iodide CAS No. 77972-47-5

2,2'-Bipyridinium, 1-methyl-, iodide

Cat. No.: B1430774
CAS No.: 77972-47-5
M. Wt: 298.12 g/mol
InChI Key: PIKLCVQDBVTHFG-UHFFFAOYSA-M
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Description

2,2’-Bipyridinium, 1-methyl-, iodide is a quaternary ammonium salt derived from 2,2’-bipyridine. This compound is known for its electrochemical properties and is used in various scientific applications, particularly in the field of electrochemistry. The presence of the methyl group on the nitrogen atom significantly influences its chemical behavior and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bipyridinium, 1-methyl-, iodide typically involves the alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

2,2’-Bipyridine+Methyl Iodide2,2’-Bipyridinium, 1-methyl-, iodide\text{2,2'-Bipyridine} + \text{Methyl Iodide} \rightarrow \text{2,2'-Bipyridinium, 1-methyl-, iodide} 2,2’-Bipyridine+Methyl Iodide→2,2’-Bipyridinium, 1-methyl-, iodide

Industrial Production Methods

On an industrial scale, the production of 2,2’-bipyridinium, 1-methyl-, iodide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridinium, 1-methyl-, iodide undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to form radical species.

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Reduction: Commonly performed using electrochemical methods or chemical reducing agents such as sodium borohydride.

    Oxidation: Typically carried out using oxidizing agents like potassium permanganate or electrochemical oxidation.

    Substitution: Metathesis reactions can be conducted using silver nitrate or other suitable silver salts to replace the iodide ion.

Major Products

    Reduction: Formation of radical cations and neutral bipyridine species.

    Oxidation: Generation of higher oxidation state bipyridinium compounds.

    Substitution: Formation of bipyridinium salts with different anions.

Mechanism of Action

The mechanism of action of 2,2’-bipyridinium, 1-methyl-, iodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. The presence of the methyl group on the nitrogen atom influences the electron density and redox potential of the compound, thereby affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bipyridinium, 1,1’-dimethyl-, iodide
  • 4,4’-Bipyridinium, 1-methyl-, iodide
  • 1,10-Phenanthroline, 1-methyl-, iodide

Uniqueness

2,2’-Bipyridinium, 1-methyl-, iodide is unique due to its specific electrochemical properties and the influence of the methyl group on its nitrogen atom. This structural feature distinguishes it from other bipyridinium compounds, providing distinct redox potentials and reactivity patterns .

Properties

CAS No.

77972-47-5

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide

InChI

InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

PIKLCVQDBVTHFG-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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